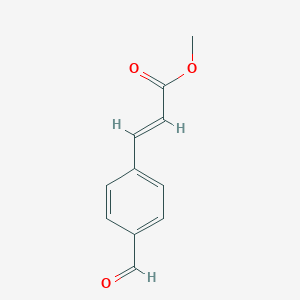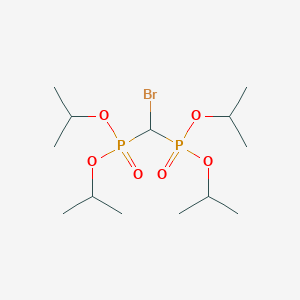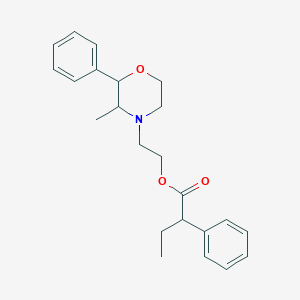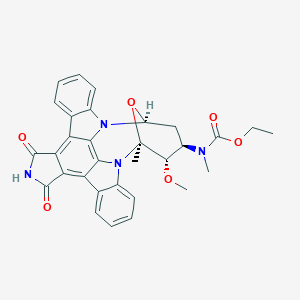
N-Ethoxycarbonyl-7-oxostaurosporine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethoxycarbonyl-7-oxostaurosporine, also known as ECO-7-OS, is a potent inhibitor of protein kinase C (PKC) and has been found to have potential therapeutic applications in cancer treatment. This compound is structurally similar to staurosporine, a natural product that has been extensively studied for its biological activities. However, ECO-7-OS has been shown to have improved selectivity and potency compared to staurosporine.
Mechanism of Action
N-Ethoxycarbonyl-7-oxostaurosporine acts as a potent inhibitor of PKC, which is a family of enzymes that play important roles in cell signaling and regulation. PKC is overexpressed in many types of cancer and is involved in promoting cell growth and survival. By inhibiting PKC, N-Ethoxycarbonyl-7-oxostaurosporine disrupts these signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-Ethoxycarbonyl-7-oxostaurosporine has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of other kinases, including Akt and ERK, which are also involved in cell signaling and regulation. N-Ethoxycarbonyl-7-oxostaurosporine has also been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-Ethoxycarbonyl-7-oxostaurosporine has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition. It has also been shown to have good stability and solubility in aqueous solutions. However, N-Ethoxycarbonyl-7-oxostaurosporine can be toxic to cells at high concentrations and may have off-target effects on other kinases. Additionally, the synthesis of N-Ethoxycarbonyl-7-oxostaurosporine can be complex and time-consuming.
Future Directions
There are several potential future directions for research on N-Ethoxycarbonyl-7-oxostaurosporine. One area of interest is the development of novel analogs with improved potency and selectivity for PKC inhibition. Additionally, further studies are needed to investigate the mechanisms of action of N-Ethoxycarbonyl-7-oxostaurosporine and its effects on other signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of N-Ethoxycarbonyl-7-oxostaurosporine as a potential cancer therapy.
Synthesis Methods
The synthesis of N-Ethoxycarbonyl-7-oxostaurosporine involves several steps, including the condensation of 3-methylbut-2-en-1-ol with 2-oxo-2H-pyran-5-carboxylic acid, followed by the formation of an imidazole ring and subsequent oxidation and deprotection steps. This synthetic route has been optimized to yield high purity N-Ethoxycarbonyl-7-oxostaurosporine with good reproducibility.
Scientific Research Applications
N-Ethoxycarbonyl-7-oxostaurosporine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Additionally, N-Ethoxycarbonyl-7-oxostaurosporine has been found to have anti-inflammatory and neuroprotective effects.
properties
CAS RN |
143086-33-3 |
|---|---|
Product Name |
N-Ethoxycarbonyl-7-oxostaurosporine |
Molecular Formula |
C31H28N4O6 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
ethyl N-[(2S,3S,4R,6S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C31H28N4O6/c1-5-40-30(38)33(3)19-14-20-34-17-12-8-6-10-15(17)21-23-24(29(37)32-28(23)36)22-16-11-7-9-13-18(16)35(26(22)25(21)34)31(2,41-20)27(19)39-4/h6-13,19-20,27H,5,14H2,1-4H3,(H,32,36,37)/t19-,20+,27+,31+/m1/s1 |
InChI Key |
YYDZNUMDZXMMCI-ZEMYHKRKSA-N |
Isomeric SMILES |
CCOC(=O)N(C)[C@@H]1C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@]([C@H]1OC)(O2)C)C(=O)NC6=O |
SMILES |
CCOC(=O)N(C)C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C(C1OC)(O2)C)C(=O)NC6=O |
Canonical SMILES |
CCOC(=O)N(C)C1CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C(C1OC)(O2)C)C(=O)NC6=O |
synonyms |
N-ethoxycarbonyl-7-oxo-staurosporine N-ethoxycarbonyl-7-oxostaurosporine NA 382 NA-382 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



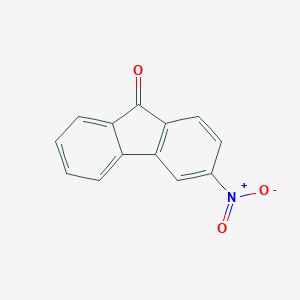
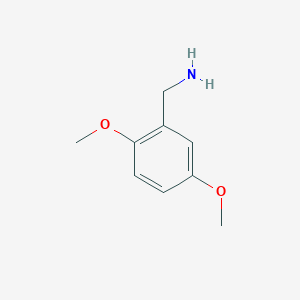

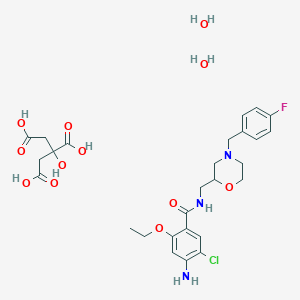
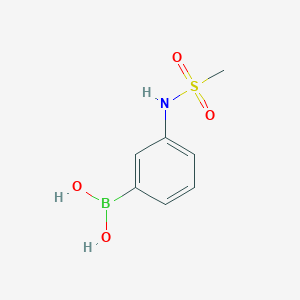
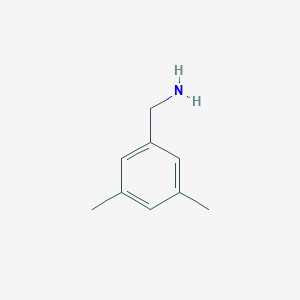

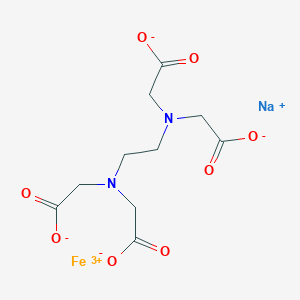
![Azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B130796.png)
